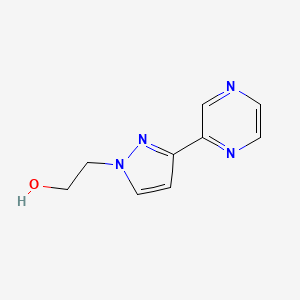

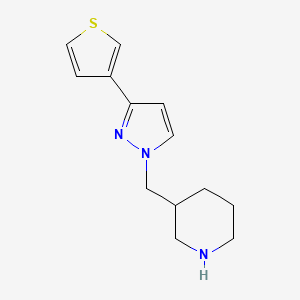

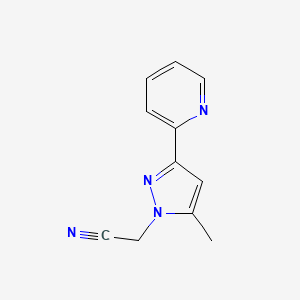

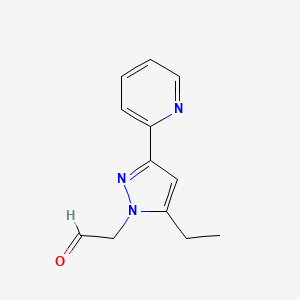

1-(氯甲基)-5-乙基-3-(噻吩-2-基)-1H-吡唑

描述

Thiophene is a five-membered heterocyclic compound containing a sulfur atom at the 1 position . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .

Synthesis Analysis

The synthesis of thiophene derivatives often involves heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Molecular Structure Analysis

Thiophene is a planar five-membered ring, and it is aromatic as indicated by its extensive substitution reactions . It is a colorless liquid with a benzene-like odor .Chemical Reactions Analysis

In most of its reactions, thiophene resembles benzene . Thiophenes undergo hydrogenolysis to form hydrocarbons and hydrogen sulfide .Physical And Chemical Properties Analysis

Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is −38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .科学研究应用

抗肿瘤应用

已合成与1-(氯甲基)-5-乙基-3-(噻吩-2-基)-1H-吡唑相关的化合物,并对其抗肿瘤活性进行评估。例如,合成了一系列含有噻吩基团的双吡唑基噻唑,并显示出对肝细胞癌(HepG2)细胞系有希望的活性,表明这类化合物在癌症治疗中的潜力(Gomha, Edrees, & Altalbawy, 2016)。

抗微生物和抗癌剂

从类似于1-(氯甲基)-5-乙基-3-(噻吩-2-基)-1H-吡唑的化合物合成了具有氧/硫代咪唑基、吡唑基基团和吡唑并[4,3-d]嘧啶衍生物的新吡唑衍生物。对这些化合物进行了体外抗微生物和抗癌活性评估,其中一些表现出比参考药物多柔比星更高的抗癌活性,突显了它们作为抗微生物和抗癌剂的潜力(Hafez, El-Gazzar, & Al-Hussain, 2016)。

杀真菌活性

已制备了作为潜在杀真菌剂的1-(氯甲基)-5-乙基-3-(噻吩-2-基)-1H-吡唑衍生物。例如,一系列2-烷基(烷硫基)-5-吡唑基-1,3,4-噁二唑(噻噁二唑)表现出对中国主要水稻病害之一的水稻纹枯病的杀真菌活性,表明这类化合物在农业应用中的重要性(Chen, Li, & Han, 2000)。

催化应用

从与1-(氯甲基)-5-乙基-3-(噻吩-2-基)-1H-吡唑结构相关的化合物衍生的配合物,如2-(氯甲基)-6-((3,5-二甲基-1H-吡唑-1-基)甲基)吡啶,被用来形成金属配合物,作为乙烯寡聚反应的催化剂。这些催化活性取决于辅助催化剂和溶剂体系,展示了这类化合物在催化中的多功能性(Nyamato, Ojwach, & Akerman, 2014)。

作用机制

Target of Action

Thiophene derivatives, a class of compounds to which 1-(chloromethyl)-5-ethyl-3-(thiophen-2-yl)-1h-pyrazole belongs, have been reported to interact with a wide range of biological targets . These include various enzymes, receptors, and proteins involved in critical physiological functions .

Mode of Action

It is known that thiophene derivatives can interact with their targets through various mechanisms, such as inhibiting enzyme activity, modulating receptor function, or disrupting protein-protein interactions .

Biochemical Pathways

Thiophene derivatives have been reported to influence a variety of biochemical pathways, including those involved in inflammation, psychosis, arrhythmia, anxiety, fungal infections, oxidation, estrogen receptor modulation, mitosis, microbial infections, kinase inhibition, and cancer .

Result of Action

Thiophene derivatives have been reported to exhibit a wide range of biological activities, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer effects .

未来方向

Thiophene and its derivatives have shown extensive significance in the pharmaceutical field because of their varied biological and clinical applications . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

属性

IUPAC Name |

1-(chloromethyl)-5-ethyl-3-thiophen-2-ylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN2S/c1-2-8-6-9(12-13(8)7-11)10-4-3-5-14-10/h3-6H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGUODWMHTUQXTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=NN1CCl)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(chloromethyl)-5-ethyl-3-(thiophen-2-yl)-1H-pyrazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。